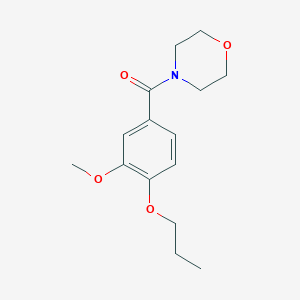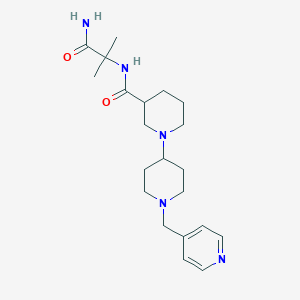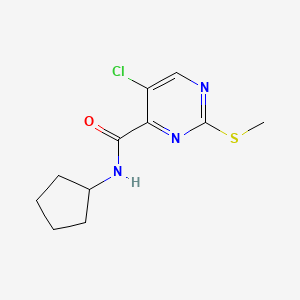![molecular formula C17H12N2O3 B5375066 2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)
2-[2-(2-nitrophenyl)vinyl]-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-nitrophenyl)vinyl]-8-quinolinol, also known as Nitro-2-phenylvinylquinolinol (NPVQ), is a synthetic organic compound that has gained significant attention in the field of scientific research due to its unique properties. NPVQ belongs to the family of quinoline derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of NPVQ is still not fully understood. However, it has been suggested that NPVQ induces apoptosis in cancer cells by activating the caspase pathway. NPVQ has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
NPVQ has been found to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. NPVQ has also been found to increase the production of reactive oxygen species, which leads to oxidative stress and ultimately cell death. Moreover, NPVQ has been found to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NPVQ in lab experiments is its potent antitumor activity against various cancer cell lines. Moreover, NPVQ has been found to have antibacterial and antifungal properties, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using NPVQ in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on NPVQ. One of the areas of research is the development of new analogs of NPVQ that exhibit better solubility and bioavailability. Moreover, the mechanism of action of NPVQ needs to be further elucidated to understand its potential therapeutic applications. Another area of research is the development of new drug delivery systems that can improve the efficacy of NPVQ in vivo. Finally, the potential use of NPVQ in the treatment of Alzheimer's disease needs to be further explored.
Conclusion:
In conclusion, NPVQ is a synthetic organic compound that has gained significant attention in the field of scientific research due to its unique properties. NPVQ has been found to exhibit a range of biological activities, including potent antitumor activity, antibacterial and antifungal properties, and inhibition of acetylcholinesterase. Although there are some limitations to using NPVQ in lab experiments, its potential therapeutic applications make it an interesting area of research. Future research on NPVQ should focus on the development of new analogs, drug delivery systems, and exploring its potential use in the treatment of Alzheimer's disease.
Synthesemethoden
The synthesis of NPVQ involves the reaction between 2-nitrobenzaldehyde and 8-hydroxyquinoline in the presence of a base. The reaction produces a yellowish-orange solid that is further purified by recrystallization. The purity of the product can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
NPVQ has been extensively studied for its biological activities. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. NPVQ has also been shown to have antibacterial and antifungal properties. Moreover, it has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16-7-3-5-13-9-11-14(18-17(13)16)10-8-12-4-1-2-6-15(12)19(21)22/h1-11,20H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBSMQUQEBQBSR-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)

![2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)



![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5375041.png)
![7-(2-furyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5375048.png)
![6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375050.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B5375058.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5375070.png)

